molecular formula C7H8ClN3O3S B14701027 4-Chloro-3-(hydrazinecarbonyl)benzene-1-sulfonamide CAS No. 18648-13-0

4-Chloro-3-(hydrazinecarbonyl)benzene-1-sulfonamide

Cat. No.: B14701027
CAS No.: 18648-13-0
M. Wt: 249.68 g/mol
InChI Key: JJUUFGAKSKKFAY-UHFFFAOYSA-N
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Description

4-Chloro-3-(hydrazinecarbonyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C7H8ClN3O2S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group, a hydrazinecarbonyl group, and a sulfonamide group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(hydrazinecarbonyl)benzene-1-sulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with hydrazine hydrate. The reaction is carried out under controlled conditions, usually at elevated temperatures and in the presence of a suitable solvent. The reaction can be represented as follows:

4-Chlorobenzenesulfonyl chloride+Hydrazine hydrateThis compound\text{4-Chlorobenzenesulfonyl chloride} + \text{Hydrazine hydrate} \rightarrow \text{this compound} 4-Chlorobenzenesulfonyl chloride+Hydrazine hydrate→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(hydrazinecarbonyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the hydrazinecarbonyl group to other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-Chloro-3-(hydrazinecarbonyl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(hydrazinecarbonyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(hydrazinecarbonyl)benzenesulfonamide
  • 4-Hydrazinobenzene-1-sulfonamide
  • 2-(Hydrazinecarbonyl)benzenesulfonamide

Uniqueness

4-Chloro-3-(hydrazinecarbonyl)benzene-1-sulfonamide is unique due to the presence of the chloro group, which can influence its reactivity and biological activity

Properties

CAS No.

18648-13-0

Molecular Formula

C7H8ClN3O3S

Molecular Weight

249.68 g/mol

IUPAC Name

4-chloro-3-(hydrazinecarbonyl)benzenesulfonamide

InChI

InChI=1S/C7H8ClN3O3S/c8-6-2-1-4(15(10,13)14)3-5(6)7(12)11-9/h1-3H,9H2,(H,11,12)(H2,10,13,14)

InChI Key

JJUUFGAKSKKFAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)C(=O)NN)Cl

Origin of Product

United States

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